Bromomethyl acetate

Vue d'ensemble

Description

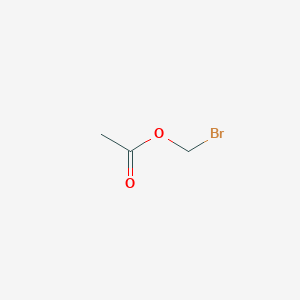

Bromomethyl acetate: is an organic compound with the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an ester functional group, making it a versatile intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromomethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl bromide with paraformaldehyde in the presence of zinc chloride as a catalyst. The reaction is typically carried out in a dichloromethane solution at room temperature, followed by an overnight reaction under an ice bath . The product is then purified through filtration and distillation at reduced pressure to obtain a high-purity colorless liquid .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Bromomethyl acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be readily replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

Reduction: this compound can be reduced to form methanol and acetic acid under specific conditions.

Oxidation: The compound can undergo oxidation reactions to form more oxidized products, although this is less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted acetates, such as amino acetates, thioacetates, and alkoxy acetates.

Reduction: Methanol and acetic acid.

Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Bromomethyl acetate serves as a versatile intermediate in organic synthesis due to its electrophilic nature. It is commonly used in the following applications:

- Alkylating Agent : It acts as an alkylating reagent in various chemical reactions, facilitating the introduction of bromomethyl groups into organic molecules. For instance, it has been employed in the asymmetric total synthesis of alkaloids such as (+)-lycorine and (+)-1-deoxylycorine, showcasing its utility in synthesizing complex natural products .

- Reagent in Cyclohexene Synthesis : this compound is utilized in the preparation of optically active cyclohexene antisepsis agents, demonstrating its role in pharmaceutical chemistry .

Pharmaceutical Applications

The compound is instrumental in the development of pharmaceutical agents:

- Antiseptic Agents : Research indicates that this compound is involved in synthesizing cyclohexene derivatives that exhibit antiseptic properties, highlighting its importance in drug formulation .

- Synthesis of Bioactive Compounds : Case studies have shown that this compound can facilitate the synthesis of various bioactive compounds, which are crucial for developing new therapeutic agents .

Material Science

In material science, this compound finds applications as a building block for polymers and advanced materials:

- Polymer Chemistry : It is used to synthesize functionalized polymers that can be employed in drug delivery systems and other biomedical applications. Its reactivity allows for the incorporation of diverse functional groups into polymer backbones .

Case Study 1: Synthesis of (+)-Lycorine

In a study published by the Journal of the American Chemical Society, researchers utilized this compound as an alkylating agent during the asymmetric total synthesis of (+)-lycorine. The synthesis demonstrated a high level of stereochemical control and efficiency, underscoring the compound's significance in complex organic transformations .

Case Study 2: Development of Antiseptic Cyclohexene Derivatives

Another research project focused on synthesizing optically active cyclohexene derivatives using this compound. The resulting compounds showed promising antiseptic activity, making them potential candidates for further pharmaceutical development .

Mécanisme D'action

The mechanism of action of bromomethyl acetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins and nucleic acids . This alkylation can lead to modifications in the structure and function of these molecules, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

- Methyl bromoacetate

- Ethyl bromoacetate

- Benzyl bromoacetate

- tert-Butyl bromoacetate

- Chloromethyl pivalate

- Methyl chloroacetate

Comparison: Bromomethyl acetate is unique due to its specific combination of a bromine atom and an ester functional group, which imparts distinct reactivity compared to similar compounds. For example, methyl bromoacetate and ethyl bromoacetate have similar reactivity but differ in their alkyl chain length, affecting their physical properties and solubility . Benzyl bromoacetate and tert-butyl bromoacetate have bulkier substituents, which can influence their steric interactions and reactivity in certain reactions . Chloromethyl pivalate and methyl chloroacetate contain chlorine instead of bromine, leading to differences in their reactivity and the types of reactions they undergo .

Activité Biologique

Bromomethyl acetate is an organic compound with significant biological activity, primarily due to its reactivity and ability to form various derivatives. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C4H7BrO2 and is characterized by the presence of a bromomethyl group attached to an acetate moiety. This structure imparts unique reactivity that can be exploited in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C4H7BrO2 |

| Molecular Weight | 179.01 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 130 °C |

| Density | 1.43 g/cm³ |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of acetic anhydride with bromomethyl compounds or via direct bromination of methyl acetate. The following synthesis routes are commonly employed:

-

Bromination of Methyl Acetate :

- React methyl acetate with bromine in the presence of a catalyst such as iron(III) bromide.

- This method yields this compound alongside other byproducts.

-

Acylation Reaction :

- Bromomethyl compounds can undergo acylation using acetic anhydride or acetyl chloride to produce this compound.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

- Case Study : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in tumor cells makes it a candidate for further drug development.

- Case Study : In vitro studies on HeLa cells (cervical cancer) demonstrated that this compound reduced cell viability by 50% at concentrations around 100 µM after 48 hours of treatment . The compound's mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.

The biological activity of this compound is attributed to its electrophilic nature, allowing it to react with nucleophiles in biological systems. This reactivity can lead to:

- Formation of Adducts : this compound can form covalent bonds with amino acids in proteins, potentially altering their function.

- Induction of Oxidative Stress : The compound may increase ROS levels, contributing to cytotoxic effects in cancer cells.

Toxicological Profile

While this compound shows promise in various applications, it is essential to consider its toxicological profile:

- Irritation : It causes serious eye irritation and skin irritation upon contact.

- Flammability : Classified as a flammable liquid, it poses risks during handling and storage.

Propriétés

IUPAC Name |

bromomethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYXMAKLBXBVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883451 | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-97-6 | |

| Record name | Bromomethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromomethyl acetate interact with O6-alkylguanine-DNA alkyltransferase (AGT) and what are the downstream effects?

A1: this compound potently inactivates AGT by reacting with its cysteine acceptor site at Cys145, forming a stable AGT-Cys(145)S-CH2OAc adduct. [] This interaction completely abolishes AGT's ability to repair O6-alkylguanine DNA adducts. Interestingly, while dibromomethane (CH2Br2) also inactivates AGT, it does so less potently and forms a less stable adduct. Additionally, CH2Br2 can cross-link AGT to DNA via an AGT-Cys(145)S-CH2-DNA adduct, leading to cytotoxicity and mutations, while this compound does not form this cross-link. [] This difference in behavior suggests distinct mechanisms of action for these two alkylating agents.

Q2: What is the role of this compound in synthesizing lipophilic derivatives of pH-sensitive amphipathic photosensitizers?

A2: this compound serves as a key reagent for esterifying free carboxylate groups in photosensitizers like chlorin e6 and pheophorbide a. [] This esterification yields lipophilic derivatives like chlorin e6 triacetoxymethyl ester (CAME) and pheophorbide a acetoxymethyl ester (PAME). These lipophilic esters are designed to be delivered to target cells via endocytosis, where lysosomal esterases cleave the acetoxymethyl ester groups, releasing the active photosensitizers. []

Q3: Can this compound be used in catalytic reactions, and if so, what are some examples?

A3: Yes, this compound can participate in transition metal-catalyzed carbonylation reactions. For instance, cobalt supported on active carbon catalyzes the carbonylation of dibromomethane with this compound as a byproduct. This reaction yields dimethyl malonate and this compound, highlighting the potential of this compound in carbonylation chemistry. []

Q4: Are there any reported applications of this compound in synthesizing complex molecules?

A4: this compound is a valuable reagent in organic synthesis. One notable application is its use in samarium diiodide-mediated conversion of ketones and aldehydes into 1,2-diacetates. [] This reaction provides a convenient one-step method for this transformation, demonstrating the synthetic utility of this compound.

Q5: Has this compound been used in the synthesis of macrocyclic compounds?

A5: Yes, this compound plays a role in synthesizing derivatives of calixarene compounds. For example, it reacts with p-phenylhexahomocalix[3]arene in the presence of potassium carbonate to produce 7,15,23-Triphenyl-25,26,27-triethylester-2,3,10,11,18,19-hexahomo-3,9,11-trioxacalix[3]arene. [] This derivative, existing in a partial-cone conformation, shows potential for selective complexation with potassium cations.

Q6: Can you provide an example of this compound's use in synthesizing a pharmaceutical compound?

A6: this compound plays a crucial role in the synthesis of FCE 22891, the acetoxymethyl ester of the penem antibiotic FCE 22101. [] This esterification is achieved through the reaction of FCE 22101 with this compound, yielding FCE 22891, highlighting the application of this compound in pharmaceutical synthesis.

Q7: What is the significance of using this compound in the synthesis of Nonafulvene?

A7: this compound reacts with cis,cis,cis,trans-cyclononatetraenide to yield (cyclononatetraenyl)methyl acetate. Subsequent base-induced elimination of acetic acid from this intermediate leads to the formation of Nonafulvene. [] This synthetic route exemplifies the use of this compound as a building block for constructing cyclic conjugated systems.

Q8: Are there any patented applications for this compound in chemical synthesis?

A8: Yes, this compound is a key reagent in a patented process for synthesizing pyrroleamide derivatives, which are known to bind selectively to GABAa receptors. [] This patent highlights the industrial relevance and potential therapeutic applications of compounds synthesized using this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.